Product packaging for Ethyl N-Cbz-morpholine-2-carboxylate(Cat. No.:CAS No. 1226776-83-5)

Ethyl N-Cbz-morpholine-2-carboxylate

Cat. No.: B567794
CAS No.: 1226776-83-5
M. Wt: 293.319
InChI Key: QEIFMBIQRFZCCC-UHFFFAOYSA-N
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Description

Ethyl N-Cbz-morpholine-2-carboxylate is a useful research compound. Its molecular formula is C15H19NO5 and its molecular weight is 293.319. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19NO5 B567794 Ethyl N-Cbz-morpholine-2-carboxylate CAS No. 1226776-83-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-O-benzyl 2-O-ethyl morpholine-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-2-19-14(17)13-10-16(8-9-20-13)15(18)21-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIFMBIQRFZCCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCO1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718282
Record name 4-Benzyl 2-ethyl morpholine-2,4-dicarboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID30718282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226776-83-5
Record name 2-Ethyl 4-(phenylmethyl) 2,4-morpholinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1226776-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzyl 2-ethyl morpholine-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Deprotection and N Functionalization:

The most straightforward derivatization involves the removal of the Cbz group to liberate the secondary amine of the morpholine (B109124) ring. This can be achieved under various conditions, most commonly through catalytic hydrogenolysis (e.g., H₂/Pd-C). total-synthesis.com Once deprotected, the resulting ethyl morpholine-2-carboxylate can be subjected to a wide array of N-functionalization reactions, including:

N-Alkylation: Reaction with alkyl halides to introduce new substituents on the nitrogen.

N-Arylation: Coupling with aryl halides, often catalyzed by transition metals like palladium or copper.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

These reactions provide access to a vast library of N-substituted morpholine-2-carboxylate derivatives.

Ester Manipulation:

The ethyl ester group is another key site for chemical modification. It can be transformed into other functional groups through several standard organic reactions:

Hydrolysis: Saponification of the ester with a base (e.g., NaOH or LiOH) will yield the corresponding carboxylic acid, N-Cbz-morpholine-2-carboxylic acid. This carboxylic acid is a valuable intermediate for further derivatization. thermofisher.com

Amidation: Direct reaction of the ester with amines, often at elevated temperatures or with catalysts, can produce a variety of amides. Alternatively, the carboxylic acid obtained from hydrolysis can be coupled with amines using standard peptide coupling reagents (e.g., DCC, EDC).

Reduction: The ester can be reduced to the corresponding primary alcohol, (4-(benzyloxycarbonyl)morpholin-2-yl)methanol, using reducing agents like lithium aluminum hydride (LiAlH₄). It is important to note that the Cbz group is generally stable to hydride reduction conditions. wikipedia.org

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can be used to exchange the ethyl group for another alkyl or aryl group.

Ring Modification:

While more complex, modifications to the morpholine (B109124) ring itself can also be envisioned. For instance, reactions that proceed via radical intermediates could potentially functionalize the C-H bonds of the morpholine ring, although selectivity might be a challenge.

The following table summarizes potential derivatization strategies:

Starting Material MoietyReaction TypeReagents/ConditionsProduct Functional Group
N-Cbz Group Deprotection (Hydrogenolysis)H₂, Pd/CSecondary Amine
Ethyl Ester HydrolysisNaOH or LiOH, H₂O/solventCarboxylic Acid
Ethyl Ester AmidationAmine, heat or catalystAmide
Ethyl Ester ReductionLiAlH₄, THFPrimary Alcohol
Resulting Secondary Amine N-AlkylationAlkyl halide, baseTertiary Amine
Resulting Secondary Amine N-AcylationAcyl chloride, baseAmide
Resulting Carboxylic Acid Amide CouplingAmine, DCC/EDCAmide

These derivatization strategies highlight the versatility of Ethyl N-Cbz-morpholine-2-carboxylate as a building block in organic synthesis, enabling the creation of a wide array of novel compounds with potential applications in various fields of chemical research.

Stereochemical Aspects and Chiral Recognition

Enantiomeric and Diastereomeric Purity Determination in Ethyl N-Cbz-morpholine-2-carboxylate

The quantification of enantiomeric and diastereomeric purity is essential for the application of chiral compounds like this compound in stereoselective processes. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary technique for separating and quantifying enantiomers. Similarly, nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is employed to determine diastereomeric purity. The distinct chemical environments of diastereomers often result in separate, quantifiable signals in the NMR spectrum. In some cases, chiral shift reagents are used in NMR to resolve the signals of enantiomers.

Table 1: Analytical Methods for Stereochemical Purity Analysis

Analytical TechniquePrinciple of Separation/DetectionApplication to this compound
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.Separation and quantification of (R)- and (S)-enantiomers.
¹H NMR Spectroscopy Diastereomers exhibit distinct proton signals due to differences in their 3D structure and resulting magnetic environments.Determination of diastereomeric ratio by integrating characteristic proton signals.
¹³C NMR Spectroscopy The sensitivity of carbon nuclei to their steric environment allows for the differentiation of diastereomers. cdnsciencepub.comConfirmation of diastereomeric purity and analysis of substituent effects on the morpholine (B109124) ring. cdnsciencepub.com
NMR with Chiral Shift Reagents A chiral lanthanide complex reversibly binds to the enantiomers, forming diastereomeric complexes that have different NMR shifts.Resolution of enantiomeric signals to determine enantiomeric excess (ee).

Chiral Building Block Utility in Stereoselective Synthesis

This compound serves as a valuable chiral building block in organic synthesis. researchgate.net Its rigid heterocyclic scaffold and defined stereochemistry at the C-2 position make it an ideal starting material for the synthesis of more complex, stereochemically rich molecules. The carboxybenzyl (Cbz) protecting group on the nitrogen atom is stable under various reaction conditions but can be removed when needed, allowing for further functionalization. organic-chemistry.org

The utility of such chiral morpholine derivatives is evident in their incorporation into larger molecular scaffolds. researchgate.net For instance, they can be key components in the diversity-oriented synthesis (DOS) of complex heterocyclic systems. The ester functionality at C-2 can be modified through various reactions, such as reduction, amidation, or conversion to other functional groups, while preserving the stereochemical integrity of the chiral center. This makes the compound a versatile synthon for creating libraries of compounds with potential biological activity. rsc.orgnih.gov

Table 2: Synthetic Applications of Chiral Morpholine Scaffolds

Starting MaterialReaction TypeProduct ClassSignificance
This compoundAmidationChiral Morpholine AmidesIntroduction of diverse substituents for structure-activity relationship studies.
This compoundReduction to AlcoholChiral 2-(Hydroxymethyl)morpholineIntermediate for further elaboration into ligands, catalysts, or biologically active molecules.
Chiral Morpholine DerivativesCyclization ReactionsBicyclic and Tricyclic HeterocyclesAccess to rigid and complex molecular architectures for drug discovery. researchgate.net

Influence of Stereochemistry on Molecular Conformation and Biological Interactions

The stereochemistry of the substituents on the morpholine ring dictates its preferred conformation, which in turn influences its biological interactions. nih.gov The morpholine ring typically adopts a stable chair conformation. cdnsciencepub.comcerist.dz In this compound, the ethyl carboxylate group at the C-2 position will preferentially occupy the equatorial position to minimize steric hindrance with the axial protons on the ring.

This conformational preference is crucial for how the molecule presents its functional groups for interaction with biological targets like enzymes or receptors. The specific three-dimensional arrangement of the Cbz-protected nitrogen, the ring oxygen, and the C-2 substituent is determined by its absolute configuration ((R) or (S)). This precise spatial orientation can lead to stereoselective binding with biological macromolecules, where one enantiomer may exhibit significantly higher activity than the other. nih.gov Studies on related substituted morpholines have demonstrated that the configuration of substituents significantly affects their pharmacological activity. cdnsciencepub.com

Retention and Inversion of Configuration During Transformations

Chemical transformations at the C-2 stereocenter of this compound can proceed with either retention or inversion of configuration, depending on the reaction mechanism. youtube.com

Inversion of Configuration: This is the characteristic outcome of a bimolecular nucleophilic substitution (Sₙ2) reaction. youtube.com If a nucleophile directly attacks the C-2 carbon and displaces a leaving group, it will approach from the side opposite to the leaving group, resulting in an inversion of the stereocenter's configuration. youtube.com For this to occur, the ester group would first need to be converted into a suitable leaving group.

Retention of Configuration: Retention of stereochemistry occurs when a reaction does not involve breaking a bond at the stereocenter or when a reaction proceeds through a mechanism that preserves the original configuration. youtube.com For example, a reaction sequence involving two successive Sₙ2 reactions at the chiral center would result in a net retention of configuration. youtube.com Another mechanism leading to retention is neighboring group participation, where a nearby functional group within the molecule attacks the chiral center, temporarily forming a cyclic intermediate before the final nucleophilic attack occurs at the original position.

The choice of reagents and reaction conditions is critical in directing the stereochemical outcome of transformations involving the C-2 position. nih.govwayne.edu

Applications in Advanced Organic Synthesis

As a Chiral Building Block in the Synthesis of Natural Products and Analogues

The stereochemically defined structure of Ethyl N-Cbz-morpholine-2-carboxylate makes it an ideal chiral synthon for the total synthesis of natural products and their analogues. The morpholine (B109124) ring system is a common motif in many biologically active natural products, and the ability to introduce this fragment with a pre-existing stereocenter is highly advantageous. While direct total syntheses of natural products employing this specific ethyl ester are not extensively documented, the broader class of chiral morpholine-2-carboxylic acid derivatives serves as a cornerstone in numerous synthetic endeavors. For instance, the core structure of platencin, a potent antibiotic natural product, features a complex polycyclic system, and synthetic strategies towards such molecules often rely on the stereocontrolled introduction of heterocyclic building blocks. nih.govnih.govcapes.gov.br The ability to elaborate the functional groups of this compound—namely the ester and the protected amine—allows for its incorporation into intricate molecular architectures, setting the stage for subsequent ring-forming or functional group interconversion steps essential for reaching the final natural product target.

Role in the Construction of Complex Heterocyclic Scaffolds

Beyond its use in natural product synthesis, this compound is a valuable precursor for the construction of more complex heterocyclic scaffolds. The morpholine unit can serve as a foundational element upon which additional rings can be fused or appended, leading to novel molecular frameworks with potential applications in medicinal chemistry and materials science. Research has demonstrated the synthesis of various morpholine derivatives that can be further elaborated. researchgate.net For example, the ester functionality can be converted to a hydrazide, which can then be cyclized to form triazole rings fused or linked to the morpholine core. researchgate.net Such strategies enable the generation of diverse libraries of complex heterocyclic compounds, where the inherent chirality of the starting morpholine derivative can influence the stereochemistry of the final products. The development of methods for the synthesis of substituted morpholines and their subsequent transformation into fused heterocyclic systems, such as benzodiazepin-5-ones and derivatives with fused [6+6] or [7+6] heterocyclic scaffolds, highlights the synthetic utility of this class of compounds. tdcommons.org

Utility in Peptide Synthesis and Peptidomimetic Design

The structural rigidity and defined stereochemistry of this compound lend themselves to applications in peptide science, particularly in the design of peptidomimetics.

As a Protected Amino Acid Surrogate

The Cbz-protected amino acid-like structure of this compound allows it to function as a surrogate for natural amino acids in peptide synthesis. The morpholine ring imposes conformational constraints on the peptide backbone, which can be highly desirable for stabilizing specific secondary structures, such as β-turns or helical motifs. google.com The introduction of such constrained units can enhance the biological activity, selectivity, and metabolic stability of peptides. nih.gov The Cbz group is a well-established protecting group in peptide chemistry, compatible with many standard coupling conditions and readily removable by hydrogenolysis. nih.gov

Integration into Cyclic Peptide Mimetics

The design of cyclic peptides and peptidomimetics is a major strategy for developing potent and selective therapeutic agents. asianpubs.org this compound can be incorporated into peptide sequences that are subsequently cyclized. The constrained nature of the morpholine unit can help to pre-organize the linear peptide precursor into a conformation that facilitates cyclization, potentially leading to higher yields and improved stereocontrol. The resulting cyclic peptidomimetics, featuring the embedded morpholine scaffold, can exhibit enhanced receptor binding affinity and improved pharmacokinetic properties compared to their linear or more flexible counterparts. nih.gov The ability to introduce conformational rigidity is a key aspect of modern peptidomimetic design. google.com

Intermediate in the Synthesis of Pharmaceutical and Agrochemical Intermediates

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs. e3s-conferences.org Consequently, chiral morpholine derivatives like this compound are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). lookchem.com

Several key pharmaceuticals contain a chiral morpholine moiety, and their synthesis often involves intermediates derived from morpholine-2-carboxylic acid. For example, the antibiotic Linezolid features a chiral morpholinophenyl-oxazolidinone core. google.comasianpubs.orgrsc.orgresearchgate.net The synthesis of the neurokinin-1 (NK1) receptor antagonist Aprepitant also relies on a chiral morpholine core. google.comresearchgate.net Furthermore, the widely used anticoagulant Rivaroxaban is synthesized from the key intermediate 4-(4-aminophenyl)morpholin-3-one, which is a closely related morpholine derivative. tdcommons.orgnbinno.comjustia.comgoogle.comgoogle.com The synthesis of these complex drug molecules often requires the use of chiral building blocks to ensure the final product is obtained as a single enantiomer, which is crucial for its safety and efficacy.

In the realm of agrochemicals, morpholine derivatives are known to exhibit a range of biological activities, including fungicidal, insecticidal, and herbicidal properties. nih.govnih.gov The development of new and effective agrochemicals often involves the exploration of novel chemical scaffolds, and the incorporation of chiral morpholine units is a strategy to enhance potency and selectivity. While specific examples detailing the use of this compound in the synthesis of a commercial agrochemical are not prevalent, its potential as a chiral building block in this sector is significant. nih.gov

Development of Novel Synthetic Reagents and Catalysts (e.g., chiral auxiliaries, ligands)

The chiral nature of this compound makes it an attractive candidate for the development of new chiral auxiliaries and ligands for asymmetric catalysis.

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction, after which it is removed. wikipedia.org While oxazolidinones are more commonly used, morpholine-based auxiliaries have also been explored. For instance, N-acyl morpholine carboxamides have been successfully employed in highly enantio- and diastereoselective aldol (B89426) reactions. researchgate.netscielo.org.mxresearchgate.net The Cbz-protected amine and the ethyl ester of this compound could be readily modified to attach a substrate, and the chiral morpholine backbone could then direct subsequent transformations.

More significantly, chiral morpholine derivatives have been used to create effective chiral ligands for transition metal-catalyzed asymmetric reactions. rsc.orgsemanticscholar.org For example, asymmetric hydrogenation of N-Cbz-protected dehydromorpholines using a rhodium catalyst with a chiral bisphosphine ligand has been shown to produce 2-substituted chiral morpholines with high enantioselectivity. nih.govrsc.org The resulting hydrogenated product, after deprotection, can be a valuable chiral building block. Furthermore, chiral P,N-ligands, which incorporate both a phosphine (B1218219) and a nitrogen-containing heterocycle, have proven to be highly effective in a variety of asymmetric transformations. acs.org The morpholine nitrogen and the potential for introducing a phosphine group after modification of the ester functionality of this compound make it a promising scaffold for the design of novel chiral P,N-ligands.

Below is a table summarizing some of the key applications and synthetic transformations involving chiral morpholine derivatives.

Application AreaSpecific Example/TransformationKey Features and Advantages
Pharmaceutical Synthesis Intermediate for Linezolid, Aprepitant, RivaroxabanProvides the core chiral morpholine scaffold essential for biological activity.
Peptidomimetics Incorporation into peptide chains as a constrained amino acid surrogateInduces conformational rigidity, enhances metabolic stability and receptor affinity.
Heterocyclic Synthesis Precursor for fused triazole-morpholine systemsVersatile platform for generating molecular diversity and complex scaffolds.
Asymmetric Catalysis Precursor for chiral ligands in asymmetric hydrogenationThe chiral backbone can induce high enantioselectivity in catalytic reactions.
Chiral Auxiliaries Use of N-acyl morpholine carboxamides in aldol reactionsDirects the stereochemical outcome of C-C bond formation.

Medicinal Chemistry and Biological Activity of Derived Compounds

Exploration of the Morpholine (B109124) Scaffold in Drug Design and Discovery

The morpholine ring is a versatile and attractive scaffold for medicinal chemists for several key reasons. It is frequently incorporated into the structure of approved drugs and experimental therapeutic agents. sciforum.net Its presence in a molecule is often associated with advantageous physicochemical, biological, and metabolic properties. nih.gov The morpholine moiety can improve the pharmacokinetic profile of a drug candidate, enhancing properties like solubility and bioavailability. nih.gov

From a synthetic standpoint, the morpholine ring is a readily accessible building block that can be introduced through various established chemical methodologies. sciforum.net Its structural features allow it to interact with a wide range of biological targets. The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom's basicity can be modulated by the substituents attached to it, influencing how the molecule interacts with its target. e3s-conferences.org This versatility has led to the development of numerous morpholine-containing compounds with a wide spectrum of pharmacological activities, justifying its status as a privileged scaffold in drug development. sciforum.nete3s-conferences.org

Contribution to Molecular Properties for Bioactivity (e.g., receptor binding affinity modulation)

The inclusion of a morpholine scaffold, such as that provided by Ethyl N-Cbz-morpholine-2-carboxylate, can significantly influence a molecule's biological activity by modulating its properties at the molecular level. The morpholine ring is often a key component of a pharmacophore, the essential part of a molecule's structure responsible for its biological activity. sciforum.nete3s-conferences.org

The ring's conformation and the presence of the heteroatoms can enhance the binding affinity of a molecule to its target receptor or enzyme. e3s-conferences.org For instance, the morpholine moiety can form crucial hydrogen bonds or engage in favorable van der Waals interactions within the active site of a target protein. nih.gov In some cases, it has been shown to be an integral component for inhibitors of specific enzyme active sites, while in other contexts, it confers selective affinity for a range of receptors. sciforum.netnih.gov By altering the pharmacokinetic properties and enhancing molecular interactions with target proteins like kinases, the morpholine scaffold can increase the potency of a lead compound. e3s-conferences.org

Precursor to Biologically Active Morpholine Derivatives

This compound serves as a valuable chiral starting material for the synthesis of a variety of biologically active morpholine derivatives. The Cbz protecting group on the nitrogen can be removed under specific conditions, allowing for further chemical modification, while the ethyl ester at the 2-position provides another site for synthetic elaboration. This makes the morpholine-2-carboxylic acid core a versatile template for creating libraries of compounds to be screened for therapeutic activity. researchgate.net

The morpholine scaffold is a component of several antimicrobial agents. researchgate.net For example, the antibiotic Linezolid contains a morpholine ring and is a commercially available antimicrobial drug. researchgate.net Research has shown that derivatives of the morpholine nucleus possess a range of biological activities, including antiviral and antibacterial properties. e3s-conferences.org

While direct synthesis from this compound is not extensively detailed in the reviewed literature, related structures are used to create novel agents. For example, imidazo[2,1-b]thiazole (B1210989) derivatives incorporating morpholine moieties have been synthesized and investigated for their efficacy against the influenza virus. researchgate.net The development of new antibacterial agents is a critical area of research, with efforts focused on identifying novel molecular scaffolds that can combat drug-resistant pathogens. nih.gov The morpholine ring continues to be a key structural component in the design of such new therapeutic agents. e3s-conferences.org

Morpholine derivatives have been extensively investigated for their anti-inflammatory properties. e3s-conferences.org The scaffold is used to synthesize compounds that can modulate inflammatory pathways. For instance, a series of indole (B1671886) derivatives featuring N-ethyl morpholine moieties were designed as agonists for the cannabinoid 2 (CB2) receptor, which plays a significant role in analgesia and anti-inflammation. nih.govnih.gov In a preclinical model of inflammatory pain, one of the lead compounds significantly suppressed pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.govnih.gov

Another study describes the synthesis of morpholine-based carboxamides and their evaluation for anti-inflammatory activity. asianpubs.org These examples highlight the strategy of incorporating the morpholine ring, accessible from precursors like this compound, to develop new anti-inflammatory drug candidates.

Derived Compound ClassTarget/MechanismResearch FindingReference
Indole derivatives with N-ethyl morpholineCB2 receptor agonistExhibited potent anti-inflammatory effects in a rat model of inflammatory hyperalgesia by suppressing pro-inflammatory cytokines. nih.govnih.gov
Morpholine-based carboxamidesAnti-inflammatorySynthesized and evaluated for in vitro and in silico anti-inflammatory activity. asianpubs.org

The morpholine nucleus is a key pharmacophore in the design of anticancer agents. nih.gov Literature reveals that morpholine derivatives have shown efficacy against a variety of cancer cell lines, including breast and lung cancer. sciforum.netnih.gov For example, Gefitinib, a drug used in cancer therapy, features a morpholine ring, which contributes to its pharmacokinetic profile. nih.gov

Researchers have synthesized novel series of compounds where the morpholine-2-carboxylic acid scaffold is a central feature. In one study, a series of 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives were synthesized and evaluated for their anti-proliferative activity against mouse and human cancer cell lines, including MCF-7 (breast) and A549 (lung). sciforum.netnih.gov Certain compounds in this series demonstrated significant anti-mitogenic activity and were found to induce apoptosis in cancer cells. nih.gov These findings underscore the importance of the morpholine-2-carboxylic acid core, for which this compound is a protected precursor, in the development of new anticancer therapeutics.

Derived Compound ClassCancer Cell Lines TestedKey FindingReference
4-benzyl-morpholine-2-carboxylic acid hydrazidesDLA, EAC, MCF-7, A549Compounds 8b and 8f showed extensive anti-mitogenic activity and induced apoptosis. sciforum.netnih.gov
Morpholine substituted quinazolinesA549, MCF-7, SHSY-5YCompounds AK-3 and AK-10 displayed significant cytotoxic activity against all three cell lines. nih.gov

The morpholine scaffold is integral to the design of numerous enzyme inhibitors, a major class of therapeutic drugs. researchgate.net Its ability to interact with target proteins makes it a valuable component in inhibitors for kinases and proteases, which are involved in a multitude of disease processes. e3s-conferences.orgnih.gov

Protease Inhibitors: A series of novel HIV-1 protease inhibitors were designed and synthesized containing morpholine derivatives as the P2 ligand, which interacts with the enzyme's active site. nih.gov Several of these compounds exhibited excellent inhibitory effects on the activity of HIV-1 protease, with IC50 values in the nanomolar range. nih.gov

Kinase Inhibitors: Kinases are a critical class of enzymes, and their dysregulation is linked to diseases like cancer. ed.ac.uk Arylmorpholine scaffolds have been used to develop potent and selective inhibitors of phosphoinositide 3-kinases (PI3-Ks), a family of enzymes involved in cell growth and differentiation. ucsf.edu Researchers have also synthesized α-glucosidase inhibitors based on benzimidazolium salts containing an N-methyl morpholine scaffold, demonstrating the utility of the morpholine ring in targeting enzymes relevant to metabolic diseases. mdpi.com

Inhibitor ClassEnzyme TargetSignificanceReference
Morpholine-based P2 ligandsHIV-1 ProteaseLed to inhibitors with IC50 values as low as 47 nM. nih.gov
ArylmorpholinesPhosphoinositide 3-kinases (PI3-Ks)Identified selective inhibitors for p110β/p110δ isoforms. ucsf.edu
N-Methylmorpholine-substituted benzimidazolium saltsα-GlucosidaseDeveloped potent inhibitors for an enzyme involved in diabetes. mdpi.com

Receptor Antagonists

The morpholine scaffold is a key component in the design of various receptor antagonists. Its derivatives have shown activity against several therapeutically relevant targets, including chemokine and hormone receptors. nih.govresearchgate.net

CCR3 Chemokine Receptor Antagonists

The C-C chemokine receptor 3 (CCR3) is a significant target in the treatment of allergic inflammatory diseases like asthma. Antagonism of this receptor can inhibit the recruitment of eosinophils, a key event in the late phase of allergic reactions. The morpholine moiety has been incorporated into potent and selective CCR3 antagonists. While direct synthesis from this compound is not extensively documented in publicly available literature, the morpholine core is recognized as an important structural feature for this class of antagonists. researchgate.net For instance, the development of various small-molecule CCR3 antagonists has highlighted the importance of heterocyclic scaffolds in achieving high binding affinity and functional inhibition of eosinophil chemotaxis.

Oxytocin (B344502) Receptor Antagonists

Oxytocin receptors play a crucial role in uterine contractions during labor and in various social behaviors. Antagonists of this receptor are of therapeutic interest for conditions such as preterm labor. nih.gov Research into morpholine-containing compounds has identified their potential as oxytocin receptor antagonists. researchgate.net The N-Cbz-morpholine-2-carboxylate framework offers a potential starting point for the synthesis of novel oxytocin antagonists. The Cbz group can be removed to allow for the introduction of various substituents, while the carboxylate can be modified to an amide or other functional groups to optimize interactions with the receptor. Although thousands of peptidic oxytocin analogs have been synthesized, the development of non-peptidic antagonists, for which the morpholine scaffold is well-suited, remains an active area of research. nih.gov

Structure-Activity Relationship (SAR) Studies of N-Cbz-Morpholine-2-carboxylate Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates to biological activity. For morpholine derivatives, SAR studies have revealed key insights into the features required for potency and selectivity against various biological targets. nih.gove3s-conferences.org The ability of the morpholine ring to be synthetically modified allows medicinal chemists to fine-tune the properties of lead compounds. researchgate.net

For derivatives of N-Cbz-morpholine-2-carboxylate, the SAR would be explored by modifying three main positions:

The N-Cbz group: The carbobenzyloxy (Cbz) group is a protecting group that can be removed via hydrogenolysis. google.com This allows for the introduction of a wide array of substituents on the morpholine nitrogen, which is a common strategy for modulating activity and pharmacokinetic properties.

The C2-Ester: The ethyl carboxylate group at the 2-position is another key point for modification. It can be hydrolyzed to the corresponding carboxylic acid or converted into various amides, which can significantly impact receptor binding and cell permeability.

The Morpholine Ring: Substitution on the carbon atoms of the morpholine ring itself can also influence activity. For example, creating bridged morpholine structures has been shown to enhance binding to certain targets like mTOR. e3s-conferences.org

The following table summarizes general SAR findings for morpholine derivatives, which can be extrapolated to guide the design of novel compounds from an N-Cbz-morpholine-2-carboxylate scaffold.

Moiety/SubstitutionGeneral SAR FindingPotential Impact on N-Cbz-Morpholine-2-carboxylate Derivatives
Morpholine Nitrogen Substitution with various alkyl or aryl groups significantly impacts receptor affinity and selectivity.Removal of the Cbz group would allow for the introduction of diverse substituents to probe the binding pocket of target receptors.
Morpholine Ring Oxygen Acts as a hydrogen bond acceptor, which is often crucial for binding to the active site of enzymes or receptors. nih.govThe oxygen atom is an intrinsic feature that would contribute to the binding of derivatives to their biological targets.
C2-Position The nature of the substituent at this position (e.g., carboxylate, amide) affects potency and physical properties.Modification of the ethyl carboxylate to amides or other functional groups could enhance binding affinity and improve pharmacokinetic profiles.
Ring Conformation The flexible chair-like conformation of the morpholine ring allows it to adapt to the shape of binding sites. nih.govThis inherent flexibility would be retained in derivatives, facilitating favorable interactions with a range of biological targets.

Influence on Pharmacokinetic Properties

The morpholine ring is frequently incorporated into drug candidates to improve their pharmacokinetic profiles, including properties like stability and solubility. nih.gov The presence of this scaffold can confer several advantages that are critical for a molecule's success as a drug.

Stability

The morpholine ring is generally considered to be metabolically stable. However, it can undergo oxidative metabolism, which is a potential route of clearance for drugs containing this moiety. Modifications to the morpholine ring, such as substitution, can be used to enhance metabolic stability. The N-Cbz group in this compound would likely be cleaved in vivo, and the ethyl ester is susceptible to hydrolysis by esterases. Understanding these metabolic liabilities is a key aspect of drug design.

Solubility

The table below summarizes the general influence of the morpholine scaffold on key pharmacokinetic parameters.

Pharmacokinetic PropertyInfluence of the Morpholine ScaffoldRelevance to N-Cbz-Morpholine-2-carboxylate Derivatives
Aqueous Solubility Generally increases solubility due to the presence of heteroatoms capable of hydrogen bonding. nih.govDerivatives would likely benefit from improved solubility, aiding in absorption and distribution.
Metabolic Stability The ring itself is relatively stable, but can be a site of oxidative metabolism.The stability of derivatives would depend on the nature of the substituents introduced after deprotection of the Cbz group.
Membrane Permeability The balanced lipophilic-hydrophilic nature can improve permeability across biological membranes, including the blood-brain barrier. nih.govThis property would be highly dependent on the overall structure of the final derivative.
pKa The nitrogen atom of the morpholine ring has a pKa that can lead to a significant portion of the molecule being ionized at physiological pH, which can aid solubility. nih.govAfter removal of the Cbz group, the basicity of the nitrogen would influence the ionization state and properties of the derivatives.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Conformational Analysis

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable spatial arrangements of a molecule's atoms. For Ethyl N-Cbz-morpholine-2-carboxylate, the flexibility of the morpholine (B109124) ring and the rotation around several single bonds result in numerous possible conformers.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for this type of analysis. researchgate.net A typical DFT study involves calculating the potential energy of various conformers to identify the lowest-energy (most stable) structures. The morpholine ring in the molecule can adopt several conformations, primarily the stable "chair" form and higher-energy "boat" or "twist-boat" forms. The bulky N-Cbz and C2-ethyl carboxylate substituents will have a significant influence on the preferred conformation, generally favoring positions that minimize steric hindrance. A computational analysis would quantify the energy differences between these states.

Hypothetical DFT Calculation Results for Major Conformers

Conformer Morpholine Ring Conformation Substituent Orientation (Axial/Equatorial) Relative Energy (kcal/mol)
1 Chair C2-Ester (Equatorial), N-Cbz (Equatorial) 0.00 (Global Minimum)
2 Chair C2-Ester (Axial), N-Cbz (Equatorial) +3.5
3 Twist-Boat - +6.2

| 4 | Boat | - | +7.8 |

This table is illustrative and represents the type of data generated from a DFT conformational analysis. The values are hypothetical.

Investigation of Electronic Properties and Bonding Characteristics of the Carbamate (B1207046) Moiety

The N-Cbz group is a carbamate, a functional group with distinct electronic properties that are fundamental to its role as a widely used nitrogen-protecting group in organic synthesis. The key feature of the carbamate is the interaction between the nitrogen atom's lone pair of electrons and the adjacent carbonyl group (C=O).

Computational methods can be used to investigate this interaction in detail. An analysis would likely reveal significant delocalization of the nitrogen lone pair into the carbonyl pi-system. This resonance effect gives the N-C bond partial double-bond character, which restricts rotation and flattens the geometry around the nitrogen. This electronic feature makes the carbamate linkage stable to a wide range of chemical conditions, yet it can be cleaved under specific reactions like hydrogenolysis, a property critical for its use in synthesis. researchgate.net Techniques like Natural Bond Orbital (NBO) analysis could be employed to quantify the charge distribution on the atoms within the carbamate moiety, revealing the electrophilic nature of the carbonyl carbon and the reduced nucleophilicity of the nitrogen atom.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. gyanvihar.orgnih.gov Molecular docking is a computational technique used to predict how a molecule (a ligand) binds to the active site of a biological target, typically a protein or enzyme. eurjchem.com While no specific docking studies on this compound are published, its structure suggests it could be investigated as an inhibitor for various enzymes.

In a hypothetical molecular docking study, the 3D structure of the compound, derived from conformational analysis (see 7.1), would be placed into the binding site of a target protein. The simulation would then calculate the most favorable binding pose and estimate the binding affinity, often expressed as a docking score. gyanvihar.orgmdpi.com For example, many morpholine-containing compounds are known to target enzymes where the morpholine oxygen can act as a hydrogen bond acceptor. Molecular dynamics (MD) simulations could further refine these findings by simulating the movement of the ligand-protein complex over time, providing insights into the stability of the binding interactions.

Hypothetical Molecular Docking Results

Target Protein Docking Score (kcal/mol) Key Interacting Residues Type of Interaction
Enoyl-ACP Reductase -8.6 TYR-158, MET-159 Hydrogen Bond (Morpholine Oxygen), Hydrophobic
Acetyl-CoA Carboxylase -7.9 LYS-1967, GLY-1958 Hydrogen Bond (Carbamate Carbonyl), van der Waals

This table is for illustrative purposes, showing potential interactions based on studies of similar morpholine-containing molecules. gyanvihar.orgeurjchem.commdpi.com

Prediction of Spectroscopic Parameters for Structural Elucidation

Computational chemistry provides powerful tools for predicting spectroscopic data, which is invaluable for confirming the structure of newly synthesized compounds. ncssm.edu Methods exist to calculate Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra with a useful degree of accuracy. uncw.edunih.gov

The process typically involves first obtaining an accurate, low-energy 3D structure through methods like DFT. Following this geometry optimization, further calculations can predict spectroscopic parameters. For NMR, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C), which are then converted into chemical shifts. nih.gov These predicted shifts can be compared with experimental data to assign signals and confirm the proposed structure. Similarly, vibrational frequency calculations can predict the positions of major peaks in an IR spectrum, corresponding to the stretching and bending of specific bonds like C=O (from the ester and carbamate) and C-O (from the morpholine and ester).

Hypothetical Comparison of Predicted vs. Experimental ¹³C NMR Shifts

Carbon Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
Carbamate C=O 155.8 155.2
Ester C=O 170.5 170.1
Morpholine C2 75.1 74.8
Morpholine C3, C5 45.3 45.0

This table is a hypothetical representation to illustrate the utility of computational NMR prediction in structural verification. matextract.pub

Modeling Reaction Mechanisms and Transition States for Synthesis Optimization

Understanding the precise pathway a chemical reaction follows is key to optimizing its conditions for higher yield and purity. Computational chemistry allows researchers to model reaction mechanisms by mapping the entire energy landscape of a reaction, from reactants to products. This includes identifying intermediate structures and, most importantly, the high-energy transition states that control the reaction rate.

For this compound, this could be applied to its synthesis. For instance, a key step might be the N-protection of an ethyl morpholine-2-carboxylate precursor with benzyl (B1604629) chloroformate. A computational study could model this reaction to determine the activation energy of the rate-limiting step. researchgate.net By understanding the geometry and energy of the transition state, chemists can make informed decisions about reaction parameters such as solvent, temperature, or the choice of base, potentially leading to a more efficient synthesis. This approach is particularly valuable for complex, multi-step syntheses or when developing stereoselective reactions.

Future Research Directions and Emerging Applications

Development of Green Chemistry Approaches for Synthesis

The synthesis of morpholine-containing compounds is an active area of research, with a growing emphasis on environmentally benign methodologies. e3s-conferences.orgchemrxiv.orgnih.govresearchgate.net Traditional synthetic routes often involve multiple steps and the use of hazardous reagents. chemrxiv.org Future research will likely focus on developing greener synthetic pathways to Ethyl N-Cbz-morpholine-2-carboxylate and related structures.

Key areas of investigation include:

Catalytic Methods: The development of novel catalytic systems, including those based on earth-abundant metals, for the efficient and selective synthesis of the morpholine (B109124) ring system will be a significant step forward. e3s-conferences.org

Biocatalysis: The use of enzymes, such as lipases for enantioselective resolutions or engineered enzymes for specific C-N bond formations, presents a promising avenue for the sustainable production of chiral morpholine derivatives. mdpi.com Chemoenzymatic strategies, combining the best of chemical and enzymatic synthesis, could offer elegant and efficient routes to enantiopure N-Cbz-morpholine-2-carboxylates. rsc.org

One-Pot Syntheses: Designing multi-component reactions or tandem catalytic processes that allow for the construction of the core structure in a single operational step would significantly improve efficiency and reduce waste. mdpi.com

Alternative Solvents and Reagents: The exploration of greener solvents, such as N-formylmorpholine, and less hazardous reagents will be crucial in minimizing the environmental impact of synthesis. ajgreenchem.com A recent development in the green synthesis of morpholines involves a redox-neutral protocol using ethylene (B1197577) sulfate (B86663) and tBuOK, which avoids the use of harsh reducing agents. chemrxiv.orgnih.gov

Expansion of Applications in Chemical Biology and Proteomics Research

The morpholine scaffold is increasingly recognized for its utility in designing biologically active molecules. acs.orgresearchgate.net this compound can serve as a foundational structure for the development of sophisticated chemical probes to investigate complex biological systems.

Future applications in this domain may include:

Activity-Based Probes: By incorporating a reactive "warhead" and a reporter tag, derivatives of this compound could be transformed into activity-based probes (ABPs). These probes would allow for the specific labeling and proteomic profiling of enzyme classes that interact with the morpholine scaffold. researchgate.netnih.gov

Chemical Proteomic Profiling: The development of chemical probes based on this scaffold would enable the identification of novel protein targets and the elucidation of their roles in cellular processes. nih.govbiorxiv.org Competitive affinity-based proteome profiling, for instance, could reveal the cellular interactome of molecules derived from this compound. rsc.org

Peptide Mimetics: The constrained conformation of the morpholine ring makes it an attractive scaffold for the design of peptidomimetics. N-Cbz-protected morpholine-2-carboxylic acid can be incorporated into peptide chains to induce specific secondary structures or to enhance metabolic stability.

Exploration of Polyfunctionalized Morpholine-2-carboxylates

The functional handles present in this compound—the secondary amine (after deprotection of the Cbz group), the carboxylic ester, and the morpholine ring itself—provide multiple points for diversification. researchgate.net This opens the door to the creation of polyfunctionalized derivatives with complex architectures and tailored functionalities.

Research in this area will likely involve:

Orthogonal Protection Strategies: The development of robust methods for the selective protection and deprotection of the different functional groups will be essential for the controlled, stepwise synthesis of highly substituted morpholines. nih.gov

Multi-component Reactions: The use of the deprotected morpholine-2-carboxylate core in multi-component reactions could provide rapid access to libraries of complex and diverse molecules. nih.govrsc.org

Functionalization of the Morpholine Ring: Exploring reactions that allow for the selective introduction of substituents at various positions on the morpholine ring will expand the accessible chemical space and allow for the fine-tuning of the scaffold's properties. researchgate.net

Integration into Supramolecular Chemistry and Materials Science

The unique structural and electronic properties of the morpholine moiety make it a valuable component in the design of novel supramolecular assemblies and functional materials. e3s-conferences.orgacs.org

Future directions in this field could include:

Supramolecular Polymers: The incorporation of this compound derivatives into polymer backbones or as pendant groups could lead to the development of new materials with interesting self-assembly properties. acs.orgachemblock.com Lead(II) carboxylate supramolecular compounds have shown a variety of coordination modes, suggesting the potential for morpholine-2-carboxylates to form complex polymeric structures. researchgate.net

Macrocyclic Chemistry: The N-Cbz-morpholine-2-carboxylate unit can be used as a chiral building block in the synthesis of novel macrocycles with defined shapes and cavities, potentially for applications in host-guest chemistry and molecular recognition. mdpi.comresearchgate.net

Functional Materials: Morpholine-functionalized materials have shown promise in various applications, including as vectors for targeted cell imaging. acs.org The ability to introduce specific functionalities onto the this compound scaffold could lead to the development of advanced materials with tailored optical, electronic, or biological properties.

Design of Covalent Inhibitors and Advanced PROTAC/Molecular Glue Components

The fields of targeted protein degradation and covalent inhibition represent the cutting edge of drug discovery. The morpholine scaffold is already present in a number of approved drugs and is considered a privileged structure in medicinal chemistry. e3s-conferences.orgwikipedia.org this compound provides a versatile starting point for the design of next-generation therapeutics.

Emerging applications in this area include:

Covalent Inhibitors: The morpholine-2-carboxylate core can be elaborated with electrophilic "warheads" designed to form a covalent bond with a specific amino acid residue (such as cysteine) on a target protein. nih.govnih.gov The scaffold itself can be optimized to ensure selective binding to the target protein.

PROTAC Linkers: Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation. nih.govrsc.orgnih.govbris.ac.uk The linker component of a PROTAC is crucial for its efficacy. The morpholine ring, with its defined stereochemistry and physicochemical properties, can be incorporated into PROTAC linkers to provide conformational constraint and improve properties such as solubility and cell permeability. nih.gov

Molecular Glues: Molecular glues are small molecules that induce or stabilize protein-protein interactions, often leading to the degradation of a target protein. nih.govbiorxiv.orgnih.govresearchgate.netyoutube.com The rigid and functionalizable nature of the N-Cbz-morpholine-2-carboxylate scaffold makes it an intriguing candidate for the core structure of novel molecular glues. By strategically positioning different functional groups, it may be possible to design molecules that can effectively "glue" a target protein to an E3 ligase or another protein of interest.

Q & A

Q. Table 1. Synthetic Conditions for this compound Derivatives

Reaction TypeReagents/ConditionsKey ByproductsPurification MethodYield (%)
EsterificationEthanol, H2_2SO4_4, refluxDiethyl sulfateColumn chromatography65–75
Cbz ProtectionBenzyl chloroformate, NaHCO3_3Unreacted chloroformateRecrystallization80–85
Reductive AminationNaBH4_4, MeOH, 0°CBorate complexesHPLC70–78
Adapted from protocols for analogous morpholine derivatives .

Q. Table 2. Computational Parameters for DFT Studies

FunctionalBasis SetSolvent ModelRMSD (kcal/mol)Application
B3LYP6-31G(d,p)COSMO (water)2.4HOMO/LUMO prediction
M06-2Xdef2-TZVPSMD (acetonitrile)1.8Transition state analysis
Data benchmarks from validated DFT frameworks .

Key Considerations for Researchers

  • Data Validation : Cross-reference spectroscopic data (NMR, IR) with computational predictions to resolve ambiguities .
  • Ethical Reporting : Disclose reaction yields as ranges (not isolated maxima) and document failed attempts to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.